molecular formula C7H6BrF2NO2 B13611455 methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate

methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B13611455
M. Wt: 254.03 g/mol
InChI Key: UDIVLHNGOWEACL-UHFFFAOYSA-N
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Description

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is of interest due to its unique structural features, which include a bromodifluoromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the bromodifluoromethyl group into a pyrrole ring. One common method is the difluoromethylation of a bromopyrrole precursor. This can be achieved using difluorocarbene reagents under specific conditions. For example, the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluorocarbene reagents has been reported to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Difluorocarbene Reagents:

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing and Reducing Agents: Used for modifying the pyrrole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pyrrole ring can interact with biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its combination of a bromodifluoromethyl group and a pyrrole ring

Properties

Molecular Formula

C7H6BrF2NO2

Molecular Weight

254.03 g/mol

IUPAC Name

methyl 1-[bromo(difluoro)methyl]pyrrole-3-carboxylate

InChI

InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-3-11(4-5)7(8,9)10/h2-4H,1H3

InChI Key

UDIVLHNGOWEACL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)C(F)(F)Br

Origin of Product

United States

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